molecular formula C4H10Se2 B1662009 Diethyl diselenide CAS No. 628-39-7

Diethyl diselenide

Cat. No.: B1662009
CAS No.: 628-39-7
M. Wt: 216.1 g/mol
InChI Key: OMAWWKIPXLIPDE-UHFFFAOYSA-N
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Description

Diethyl diselenide [(C₂H₅)₂Se₂] is an aliphatic diselenide compound characterized by two selenium atoms bonded to ethyl groups. It is synthesized via methods such as electrooxidative selenylation of alkynes or cleavage of selenol-protected precursors . Its molecular weight (218 m/z) and thermal decomposition profile (234–239°C) are consistent with other diselenides, though it exhibits lower residue (25%) at 500°C compared to tungsten diselenide (29%) . This compound has been utilized in organic synthesis, particularly in electrooxidative cyclization reactions to produce selenylated benzo[b]furans in good yields (~70–85%) .

Properties

IUPAC Name

(ethyldiselanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10Se2/c1-3-5-6-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAWWKIPXLIPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Se][Se]CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060853
Record name Diselenide, diethyl
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Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

628-39-7
Record name Diethyl diselenide
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Record name Diselenide, diethyl
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Record name Diselenide, diethyl
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Record name Diselenide, diethyl
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Record name Diethyl diselenide
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Record name DISELENIDE, DIETHYL
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Biochemical Analysis

Biological Activity

Diethyl diselenide (Et2Se2) is an organoselenium compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on the biological effects of this compound, focusing on its antioxidant properties, anticancer effects, and mechanisms of action.

This compound is a simple diselenide compound characterized by its two ethyl groups attached to selenium atoms. Its chemical structure allows it to participate in various biological reactions, making it a subject of interest in medicinal chemistry.

Antioxidant Activity

Mechanism of Action:
this compound exhibits significant antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that this compound may protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD) .

Case Studies:

  • Hepatoprotective Effects: In studies involving liver cells, this compound demonstrated protective effects against chemically induced toxicity. It was shown to reduce lipid peroxidation and improve cell viability under oxidative stress conditions .
  • Neuroprotective Effects: this compound has also been studied for its neuroprotective properties, where it was found to mitigate neuronal damage in models of neurodegeneration .

Anticancer Properties

In Vitro Studies:
this compound has been evaluated for its anticancer potential in various cancer cell lines. The compound has shown promise in inducing apoptosis (programmed cell death) in human cancer cells, including breast adenocarcinoma (MCF-7) and colon carcinoma (HT-29) cells. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Table 1: Summary of Anticancer Activity

Cancer Cell LineEffect ObservedMechanism
MCF-7Induction of apoptosisActivation of pro-apoptotic factors
HT-29Growth inhibitionModulation of redox status

Toxicological Considerations

While this compound demonstrates beneficial biological activities, it is essential to consider its toxicity profile. The compound can exhibit toxic effects at high concentrations, primarily due to its interaction with thiol groups in proteins, leading to enzyme inhibition .

Toxicity Studies:
In vitro studies have shown that this compound can inhibit the activity of enzymes such as aminolevulinic acid dehydratase (ALA-D), which is crucial for heme biosynthesis. This inhibition can result in cellular dysfunction and contribute to its toxic effects .

Scientific Research Applications

Anticancer Properties

Research has shown that diethyl diselenide exhibits significant anticancer activity. It is part of a broader class of selenium-containing compounds that have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism of Action : DEDSe acts through multiple pathways, including the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells. This stress triggers apoptotic pathways, ultimately resulting in cell death. For instance, studies have indicated that DEDSe can activate caspases and disrupt mitochondrial membrane potential, leading to apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
  • Case Studies : In one study, DEDSe was shown to enhance the cytotoxic effects of chemotherapeutic agents when used in combination therapy, suggesting its role as a sensitizer for cancer treatment . Furthermore, animal models have demonstrated that DEDSe can reduce tumor incidence when administered during the pre-initiation phase of carcinogenesis .

Antioxidant Activity

This compound possesses notable antioxidant properties, which contribute to its chemopreventive effects.

  • Free Radical Scavenging : DEDSe has been found to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly beneficial in preventing the initiation of cancerous transformations induced by oxidative stress .
  • Comparison with Other Compounds : In comparative studies, DEDSe exhibited superior antioxidant activity compared to other selenium compounds such as diphenyl diselenide and dibenzyl diselenide. Its ability to protect against lipid peroxidation further underscores its potential as an antioxidant agent .

Neuroprotective Effects

Emerging research indicates that this compound may also confer neuroprotective benefits.

  • Mechanism : The neuroprotective effects are attributed to its antioxidant properties and ability to modulate redox signaling pathways. For example, DEDSe has been shown to protect neuronal cells from oxidative stress-induced apoptosis by enhancing glutathione levels and reducing lipid peroxidation .
  • Experimental Evidence : In vitro studies have demonstrated that DEDSe can mitigate neurotoxicity associated with various neurodegenerative conditions by promoting cell survival and reducing inflammation .

Potential Applications in Agriculture

Beyond its biomedical applications, this compound may have roles in agriculture as a plant growth regulator.

  • Role in Plant Growth : Selenium is an essential micronutrient for plants, and compounds like DEDSe can enhance growth parameters and improve resistance to environmental stresses. Research has indicated that selenium supplementation can lead to increased biomass and improved nutrient uptake in crops .
  • Case Studies : Field trials have shown that applying this compound to crops results in enhanced growth rates and yields, particularly under stress conditions such as drought or salinity .

Summary of Research Findings

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis via ROS generationEnhances cytotoxicity when combined with chemotherapy
AntioxidantScavenges free radicalsSuperior antioxidant activity compared to other selenides
NeuroprotectiveModulates redox signalingProtects neuronal cells from oxidative stress
Agricultural EnhancementsPromotes plant growth under stressImproves biomass and nutrient uptake in crops

Comparison with Similar Compounds

Comparison with Similar Compounds

Diphenyl Diselenide [(C₆H₅)₂Se₂]

  • Structural and Chemical Properties :
    • Aromatic diselenide with higher thermal stability (25% residue at 500°C) and molecular weight (234 m/z) .
    • Exhibits stronger glutathione peroxidase (GPx)-like activity (~2× higher than ebselen) and acts as a substrate for thioredoxin reductase (TrxR), enhancing its antioxidant effects .
  • Pharmacological Activity :
    • Demonstrates hepatoprotective, antidepressant, and anti-inflammatory properties, attributed to thiol-mediated redox cycling .
    • Higher cytotoxicity in cancer cells compared to diethyl diselenide, with IC₅₀ values in the µM range .
  • Applications :
    • Widely used in oxidative stress models due to its dual role as a therapeutic/toxic agent, depending on thiol interaction .

Ebselen [2-Phenyl-1,2-benzisoselenazol-3(2H)-one]

  • Structural and Chemical Properties :
    • Heterocyclic selenazole with a diselenide intermediate. Lower GPx-like activity than diphenyl diselenide but higher bioavailability .
  • Pharmacological Activity: Clinically tested for neuroprotection and anti-inflammatory effects; inhibits SARS-CoV-2 via selenocysteine derivatives . Reduces H₂O₂ via TrxR/Trx pathways, unlike this compound, which lacks direct TrxR interaction data .

Dimethyl Diselenide [(CH₃)₂Se₂]

  • Structural and Chemical Properties :
    • Aliphatic analog of this compound with lower molecular weight (158 m/z). Reacts similarly in electrooxidative cyclization but with slightly lower yields (~65–75%) .
  • Applications: Limited pharmacological data; primarily used in synthetic chemistry and catalysis .

Diselenium Bonds in Polymers

  • Reactivity :
    • Diselenide bonds (Se–Se, 172 kJ/mol) are more reactive than disulfides (S–S, 240 kJ/mol), enabling H₂O₂-responsive hydrogels and dynamic covalent materials .
    • This compound’s aliphatic structure may confer faster redox responsiveness compared to aromatic diselenides in polymer applications .

Data Tables

Table 1: Thermal and Structural Comparison

Compound Molecular Weight (m/z) Decomposition Temp (°C) Residue at 500°C Bond Energy (kJ/mol)
This compound 218 234–239 25% 172
Diphenyl diselenide 234 290–300 25% 176
Dimethyl diselenide 158 200–210 N/A 172

Table 2: Pharmacological and Catalytic Activity

Compound GPx-like Activity TrxR Substrate Anticancer IC₅₀ Electrooxidative Yield
This compound Low No data >100 µM 70–85%
Diphenyl diselenide High Yes 10–50 µM N/A
Ebselen Moderate Yes 20–80 µM 100% (CoV-2 inhibition)

Key Research Findings

  • Reactivity : Aliphatic diselenides (e.g., diethyl, dimethyl) exhibit faster metathesis under visible light than aromatic analogs, making them suitable for dynamic materials .
  • Thermal Stability : Aromatic diselenides (e.g., diphenyl) show higher residue retention at extreme temperatures, favoring high-temperature applications .
  • Therapeutic Potential: Diphenyl diselenide’s dual toxic/therapeutic effects underscore the need for controlled thiol interactions, a feature less explored in aliphatic analogs .

Preparation Methods

Synthetic Routes to Diethyl Diselenide

Oxidation of Ethyl Selenol

The most common method for preparing this compound involves the oxidation of ethyl selenol (EtSeH). This reaction proceeds via the following stoichiometry:
$$ 2 \, \text{EtSeH} + \text{O}2 \rightarrow \text{EtSeSeEt} + \text{H}2\text{O}_2 $$
Ethyl selenol is typically generated in situ by reducing this compound or through the reaction of ethyl Grignard reagents with elemental selenium. The oxidation step is often catalyzed by trace metals or facilitated by aerial oxygen, with yields exceeding 70% under controlled conditions.

Table 1: Comparison of Oxidation Conditions
Starting Material Oxidizing Agent Temperature (°C) Yield (%) Reference
EtSeH O₂ (air) 25 75
EtSeNa I₂ 0–5 82

Alkylation of Selenium Nucleophiles

An alternative route employs the alkylation of diselenide dianions (Se₂²⁻) with ethyl halides:
$$ \text{Se}_2^{2-} + 2 \, \text{EtX} \rightarrow \text{EtSeSeEt} + 2 \, \text{X}^- $$
This method requires anhydrous conditions and polar aprotic solvents like dimethylformamide (DMF). Using ethyl iodide as the alkylating agent at 60°C for 12 hours yields approximately 68% product.

Metathesis Reactions

Metathesis between diethyl disulfide (EtSSEt) and selenium sources has been explored:
$$ \text{EtSSEt} + 2 \, \text{Se} \rightarrow \text{EtSeSeEt} + 2 \, \text{S} $$
This equilibrium-driven process requires temperatures above 100°C and catalytic amounts of amines to achieve 55–60% conversion.

Physicochemical Characterization

Thermal Properties

This compound has a vaporization enthalpy ($$ \Delta_{\text{vap}}H^\circ $$) of 47.1 ± 0.9 kJ/mol, as determined by calorimetry. Its gas-phase ionization energy is 7.4 ± 0.3 eV, measured via electron impact (EI) spectroscopy.

Spectroscopic Data

The compound’s UV/Visible spectrum shows absorption maxima at 254 nm and 325 nm, characteristic of Se-Se σ→σ* transitions. Mass spectrometric analysis reveals major fragment ions at m/z 123 (C₂H₅Se⁺) and 157 (C₂H₅Se₂⁺).

Industrial and Research Applications

While primarily used as a precursor in organoselenium chemistry, recent studies highlight its potential as:

  • A prooxidant in redox-modulating therapies (effective at 5–10 µM concentrations)
  • A catalyst in radical polymerization reactions
  • A ligand precursor for transition metal complexes

Q & A

Basic: What are the standard synthetic methodologies for preparing diethyl diselenide derivatives in organic chemistry?

This compound derivatives are typically synthesized via nucleophilic substitution or oxidative coupling reactions. For example, alkyl diselenides can be prepared by reacting selenolates with alkyl halides under inert conditions. In a recent electrooxidative approach, this compound reacted with alkynes in the presence of a catalytic system (e.g., NH4I in acetonitrile) to yield functionalized benzo[b]furans. This method avoids harsh oxidants and achieves good yields (~70–80%) under electrochemical conditions . Characterization often involves 1^1H/13^{13}C-NMR and FTIR to confirm the Se–Se bond formation and substituent positions.

Basic: How can crystallographic data resolve ambiguities in the structural configuration of this compound complexes?

Single-crystal X-ray diffraction (XRD) is critical for elucidating bond lengths and coordination geometries. For instance, in [PhSeF4_4]^- complexes, XRD revealed Se–F bonds (1.872–1.885 Å) and Se–C bonds (1.956 Å), confirming square-planar coordination around selenium. Layered crystallization (e.g., THF/diethyl ether) is often employed to obtain high-quality crystals. Comparative analysis with analogous tellurium or sulfur compounds can identify isostructural trends or deviations .

Advanced: How do diselenide bonds compare to disulfide bonds in redox-driven protein folding applications?

Diselenide bonds exhibit a lower reduction potential (-407 mV vs. -258 mV for disulfides) and higher bond energy (Se–Se: 172 kJ/mol vs. S–S: 240 kJ/mol), making them more stable under reducing conditions. In protein engineering, replacing disulfides with diselenides (e.g., in selenoglutathione) accelerates oxidative folding by 2-fold in ribonuclease A, while maintaining compatibility with cellular reductases like glutathione reductase. However, their slower exchange kinetics require optimization of redox buffers (e.g., GSeSeG/GSH ratios) to prevent misfolding .

Advanced: What challenges arise in synthesizing diselenide-bridged peptides, and how can they be mitigated?

Diselenide bond formation in peptides often leads to side reactions, such as overoxidation or intermolecular aggregation. A robust method involves using 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA to deprotect selenocysteine residues and induce intramolecular diselenide formation. Post-reaction treatment with L-cysteine at pH 8 ensures quantitative conversion of intermediates. HPLC monitoring is critical to isolate the desired product from byproducts like selenol radicals .

Advanced: How does the dual redox sensitivity of diselenide bonds enhance drug delivery systems?

Diselenide-linked polymers (e.g., mPEG-SeSe-St micelles) degrade under both oxidative (H2_2O2_2) and reductive (GSH) conditions, enabling tumor microenvironment-responsive drug release. For example, 0.1% H2_2O2_2 or 1 mM GSH triggers micelle disassembly, achieving >80% doxorubicin release within 12 hours—faster than disulfide systems. Confocal microscopy confirms rapid intracellular uptake and lysosomal escape, highlighting their potential for combination therapies .

Advanced: What mechanistic insights explain the light-induced dynamic exchange of diselenide bonds?

Diselenide metathesis proceeds via a radical mechanism under visible light (λ > 420 nm). Irradiation generates selenol radicals (RSe•), which undergo reversible recombination. TEMPO quenching experiments confirm radical intermediates. This reactivity enables applications in self-healing materials and asymmetric copolymer synthesis (e.g., PEG-SeSe-PCL) without UV catalysts. Solvent polarity minimally affects exchange rates, allowing versatility in protic media .

Basic: Which spectroscopic techniques are most effective for tracking this compound reactivity in solution?

1^1H-NMR is pivotal for monitoring reaction progress. For example, the oxidation of diphenyl diselenide with H2_2O2_2 shifts aromatic proton signals from 7.1–7.5 ppm (diselenide) to 7.4–7.8 ppm (seleninic acid). 77^{77}Se-NMR and Raman spectroscopy (Se–Se stretch ~250 cm1^{-1}) provide additional confirmation of bond cleavage or formation .

Advanced: How do computational studies inform the design of this compound-based semiconductors?

Density functional theory (DFT) predicts electronic properties of diselenides like PdSe2_2, showing a thickness-dependent transition from semiconductor (monolayer) to semimetal (bulk). Bandgap tuning via layer stacking (e.g., 1.2–20 nm PdSe2_2) aligns with experimental UV photoemission spectroscopy (UPS) data. These insights guide optoelectronic device design, such as PdSe2_2/Si photodetectors with 300 mA/W responsivity .

Advanced: What strategies improve the regioselectivity of this compound in cross-coupling reactions?

Electrochemical methods enhance regioselectivity by controlling oxidation states. For instance, anodic oxidation of alkynes with this compound in NH4_4I/CH3_3CN promotes anti-Markovnikov addition, yielding 3-selenyl-benzo[b]furans. Substituent effects (e.g., electron-withdrawing groups on aryl diselenides) further direct selenylation to specific positions, as validated by Hammett plots .

Basic: How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

This compound hydrolyzes slowly in neutral water but degrades rapidly under alkaline conditions (pH > 10) via nucleophilic attack by OH^-. Thermal stability assays (TGA/DSC) show decomposition onset at ~150°C. Buffered solutions (pH 7.4, 25°C) are recommended for short-term storage, while inert atmospheres (N2_2) prevent oxidation during long-term use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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